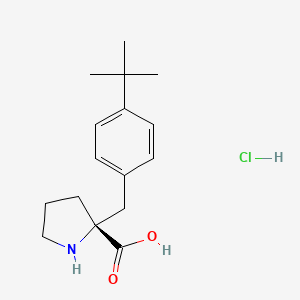

(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-alpha-(4-tert-butyl-benzyl)-proline-HCl” is a specific form of a compound that includes a proline structure, a benzyl group, and a tert-butyl group . It’s likely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with tert-butyl alcohol and hydrogen chloride . A method for synthesizing 4-tert-butyl benzyl chloride involves reacting tertiary butyl, formaldehyde, hydrochloric acid, and formic acid . Another method involves the cyclization leading to the formation of 6-chloro-3-(4-tert-butyl-benzyl)[1,2,4]triazolo[3,4-a]phthalazine, which is then derivatized by Suzuki cross-coupling reaction with various p-substituted phenylboronic acids .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-tert-butylbenzyl alcohol, includes a benzyl group attached to a tert-butyl group . The exact structure of “®-alpha-(4-tert-butyl-benzyl)-proline-HCl” would depend on the specific arrangement and orientation of these groups around the proline structure.Chemical Reactions Analysis

The chemical reactions involving similar compounds often include reactions with nitriles to produce N-tert-butyl amides . Other reactions could involve the hydrolysis of tert-butyl chloride to tert-butyl alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-tert-butylbenzyl alcohol, include a molecular weight of 164.248 g/mol, solubility in alcohol, and insolubility in water . The exact properties of “®-alpha-(4-tert-butyl-benzyl)-proline-HCl” would depend on its specific structure.Aplicaciones Científicas De Investigación

Antioxidant Properties and Mechanisms

The study of synthetic phenolic antioxidants, including compounds with tert-butyl groups, outlines their widespread use in industrial and commercial products to prevent oxidative damage and extend shelf life. These antioxidants, similar in structural aspects to the tert-butyl group in the query compound, have been detected in various environmental matrices and human samples, indicating their pervasiveness and potential for human exposure. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, highlighting the importance of understanding the environmental behavior and human health impacts of such compounds (Liu & Mabury, 2020).

Application in Chromatography

Hydrophilic interaction chromatography (HILIC) techniques utilize polar stationary phases for the separation of peptides, proteins, and other polar compounds. The review on HILIC discusses various stationary phases, including those chemically bonded on silica gel support, which could be relevant for the separation or analysis of compounds like "(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl" due to their polar characteristics. This method's ability to enhance ionization in mass spectrometry makes it particularly useful for analyzing such compounds (Jandera, 2011).

Organic Acid Use in Industrial Applications

A comprehensive review on the use of organic acids, including formic, acetic, citric, and lactic acids, in oil and gas operations outlines their advantages over traditional hydrochloric acid due to lower corrosion rates and reduced environmental impact. This review could inform potential applications of "(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl" in similar contexts, especially if the compound exhibits relevant acidic or catalytic properties conducive to such industrial processes (Alhamad et al., 2020).

Safety And Hazards

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its potential uses in pharmaceuticals and other industries. For example, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides have been synthesized and evaluated for their in-vitro cytotoxicity against human cancer cell lines . Another study isolated and characterized silver clusters protected by 4-(tert-butyl)benzyl mercaptan, suggesting potential applications in nanotechnology .

Propiedades

IUPAC Name |

(2R)-2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-15(2,3)13-7-5-12(6-8-13)11-16(14(18)19)9-4-10-17-16;/h5-8,17H,4,9-11H2,1-3H3,(H,18,19);1H/t16-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJCKVFEISNXDR-PKLMIRHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@]2(CCCN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide](/img/structure/B2796414.png)

![3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2796415.png)

![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)

![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2796422.png)

![Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2796428.png)

![5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2796429.png)

![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796430.png)